Omethoate

概要

説明

Synthesis Analysis

While specific studies on the synthesis of omethoate itself were not directly found, research on related organophosphorus compounds and their detection methods often provide insights into their chemical synthesis and modifications. For example, the development of sensitive, selective, and simple methods for determining omethoate concentrations is crucial for monitoring its presence in agricultural environments and ensuring food safety (Zhang et al., 2017).

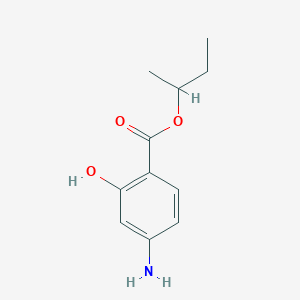

Molecular Structure Analysis

The study of omethoate's vibrational structure and its changes under different conditions can be characterized by techniques such as attenuated total reflection (ATR)-FTIR and FT-Raman spectroscopy. These analyses help in understanding the molecular structure and behavior of omethoate, especially in response to environmental factors (Ji Fang, 2010).

Chemical Reactions and Properties

The degradation of omethoate, particularly through catalytic ozonation, reveals its chemical reactivity and interaction with environmental agents. Studies show that omethoate degradation involves complex chemical reactions leading to the formation of various byproducts, providing insight into its chemical properties and potential environmental impact (Qiang et al., 2013).

Physical Properties Analysis

The physical properties of omethoate, such as its solubility, volatility, and stability, play a significant role in its effectiveness as a pesticide and its environmental fate. Research focusing on the development of methods for the detection and analysis of omethoate often touches upon these properties to enhance the sensitivity and selectivity of these methods (Nair et al., 2021).

Chemical Properties Analysis

The chemical behavior of omethoate, including its reactivity with other substances, degradation pathways, and interaction mechanisms, is critical for understanding its efficacy and risks. Studies on its biodegradation illustrate the microbial processes involved in breaking down omethoate, highlighting its chemical properties and potential for environmental remediation (Li et al., 2020).

科学的研究の応用

1. Smartphone Colorimetric Sensor for Omethoate Detection

- Application Summary : A smartphone colorimetric sensor based on Pt@Au nanozyme was developed for the visual and quantitative detection of omethoate in fruit and vegetables .

- Methods of Application : The anti-omethoate antibody was conjugated on the surface of the Pt@Au nanozyme as a catalytic functional signal probe, and coating antigen conjugated on the surface of magnetic polystyrene microspheres (MPMs) was used as a separation capture probe .

- Results or Outcomes : Under optimal detection conditions, omethoate could be detected in a linear range of 0.5–50 μg/L (R 2 = 0.9965), with a detection limit of 0.01 μg/L .

2. Enzymatic Reaction Modulated Fluorescence-on Omethoate Biosensor

- Application Summary : An enzyme modulated fluorescence-on sensor for sensitive detection of omethoate was successfully constructed, using AT-rich double-stranded DNA (dsDNA) templated copper nanoparticles (CuNPs) as the fluorescent signal and covalently combined magnetic Fe3O4 and graphene oxide (GO) as the single-stranded DNA (ssDNA) adsorbent .

- Methods of Application : The assay associates acetylcholinesterase (AChE), one strand of dsDNA, acetylcholinein (ATCh), Fe3O4@GO and ascorbic acid (AA)/Cu2+ .

- Results or Outcomes : The developed detection offers a signal-on omethoate detection, which can sensitively detect omethoate in the linear range of 5–200 nmol/L with a detection limit of 2.48 nmol/L .

3. Aptamer-wrapped Gold Nanoparticles for Omethoate Detection

- Application Summary : By employing an “artificial antibody” organophosphorous pesticide-binding aptamer (OBA) as the recognition element, aptamer-wrapped AuNPs (Au-apta) show high selectivity towards omethoate .

- Methods of Application : The method involves the disconnection of aptamers from AuNPs and the aggregation of AuNPs when omethoate is present .

- Results or Outcomes : The method shows high selectivity towards omethoate .

4. NIR Hyperspectral Imaging Technology for Omethoate Detection

- Application Summary : A hyperspectral imaging system of 866.4–1701.0 nm was selected and combined with multivariate methods to identify wheat kernels with different concentrations of omethoate on the surface .

- Methods of Application : Three preprocessing methods (standard normal variate (SNV), Savitzky–Golay first derivative (SG1), and multivariate scatter correction (MSC)), three feature extraction algorithms (successive projections algorithm (SPA), random frog (RF), and neighborhood component analysis (NCA)), and three classifier models (decision tree (DT), k-nearest neighbor (KNN), and support vector machine (SVM)) were applied to make a comparison .

- Results or Outcomes : The overall classification accuracy of the four types of wheat kernels reached 98.75%, which indicates that the selected model is reliable .

5. Homogeneous Photoelectrochemical Biosensor for Omethoate Detection

- Application Summary : A homogeneous photoelectrochemical biosensor was developed for sensitive detection of omethoate .

- Methods of Application : The biosensor uses ALP-mediated pesticide assay and Bi2S3@Bi2Sn2O7 heterojunction as photoactive material .

6. Smartphone Colorimetric Sensor for Omethoate Detection

- Application Summary : A smartphone colorimetric sensor based on Pt@Au nanozyme was developed for the visual and quantitative detection of omethoate in fruit and vegetables .

- Methods of Application : The anti-omethoate antibody was conjugated on the surface of the Pt@Au nanozyme as a catalytic functional signal probe, and coating antigen conjugated on the surface of magnetic polystyrene microspheres (MPMs) was used as a separation capture probe .

- Results or Outcomes : Under optimal detection conditions, omethoate could be detected in a linear range of 0.5–50 μg/L (R 2 = 0.9965), with a detection limit of 0.01 μg/L .

4. NIR Hyperspectral Imaging Technology for Omethoate Detection

- Application Summary : A hyperspectral imaging system of 866.4–1701.0 nm was selected and combined with multivariate methods to identify wheat kernels with different concentrations of omethoate on the surface .

- Methods of Application : Three preprocessing methods (standard normal variate (SNV), Savitzky–Golay first derivative (SG1), and multivariate scatter correction (MSC)), three feature extraction algorithms (successive projections algorithm (SPA), random frog (RF), and neighborhood component analysis (NCA)), and three classifier models (decision tree (DT), k-nearest neighbor (KNN), and support vector machine (SVM)) were applied to make a comparison .

- Results or Outcomes : The overall classification accuracy of the four types of wheat kernels reached 98.75%, which indicates that the selected model is reliable .

5. Homogeneous Photoelectrochemical Biosensor for Omethoate Detection

- Application Summary : A homogeneous photoelectrochemical biosensor was developed for sensitive detection of omethoate .

- Methods of Application : The biosensor uses ALP-mediated pesticide assay and Bi2S3@Bi2Sn2O7 heterojunction as photoactive material .

6. Smartphone Colorimetric Sensor for Omethoate Detection

- Application Summary : A smartphone colorimetric sensor based on Pt@Au nanozyme was developed for the visual and quantitative detection of omethoate in fruit and vegetables .

- Methods of Application : The anti-omethoate antibody was conjugated on the surface of the Pt@Au nanozyme as a catalytic functional signal probe, and coating antigen conjugated on the surface of magnetic polystyrene microspheres (MPMs) was used as a separation capture probe .

- Results or Outcomes : Under optimal detection conditions, omethoate could be detected in a linear range of 0.5–50 μg/L (R 2 = 0.9965), with a detection limit of 0.01 μg/L .

Safety And Hazards

将来の方向性

特性

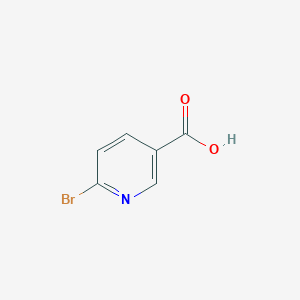

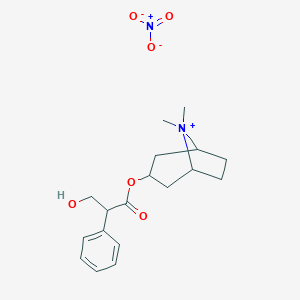

IUPAC Name |

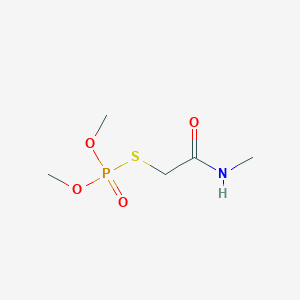

2-dimethoxyphosphorylsulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOQEXFMJCDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037580 | |

| Record name | Omethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow oily liquid; [HSDB] | |

| Record name | Omethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at about 135 °C | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether., Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane., Readily soluble in water. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.32 | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000248 [mmHg], 2.48X10-5 mm Hg at 20 °C | |

| Record name | Omethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor., Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, For more Mechanism of Action (Complete) data for OMETHOATE (6 total), please visit the HSDB record page. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Omethoate | |

Color/Form |

Colorless liquid, Colorless to yellowish oily liquid | |

CAS RN |

1113-02-6 | |

| Record name | Omethoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omethoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Omethoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMETHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28U28EWE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Solidifies at -28 °C | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)